Triethoxy-p-tolylsilane

Beschreibung

Significance of Organosilanes in Advanced Materials Science

Organosilanes, a class of organosilicon compounds, are instrumental in the development of advanced materials. hskbrchemical.comresearchgate.net Their hybrid nature, possessing both organic and inorganic characteristics, allows them to act as effective coupling agents, improving the bond between different materials. google.comresearchgate.net This capability is crucial in the manufacturing of high-performance composites, coatings, and adhesives. hskbrchemical.comgoogle.com

Key applications and the significance of organosilanes in materials science include:

Surface Modification: Organosilanes are widely used to alter the surface properties of materials like metals, glass, and ceramics. hskbrchemical.com They form thin, durable layers that can impart hydrophobicity, corrosion resistance, and improved wear resistance. hskbrchemical.com

Adhesion Promotion: In the production of adhesives and sealants, organosilanes are vital for creating strong and lasting bonds between organic and inorganic materials. hskbrchemical.comsigmaaldrich.com

Composite Materials: They are essential in manufacturing composite materials by enhancing the adhesion between fibers (like glass fibers) and polymer resins, which boosts the material's mechanical strength and impact resistance. google.com

Nanotechnology: In the realm of nanotechnology, organosilanes are used to create nanomaterials with enhanced mechanical properties for applications such as drug delivery systems and smart coatings. hskbrchemical.com

Electronics: The electronics industry utilizes organosilanes to improve the performance of semiconductors and in the manufacturing of components like integrated circuits. hskbrchemical.com

The versatility of organosilanes stems from their general structure, RnSiX(4-n), where 'R' is an organofunctional group and 'X' is a hydrolyzable alkoxy group. researchgate.net This dual reactivity allows them to form stable covalent bonds with both organic resins and inorganic surfaces. researchgate.netmdpi.com

Overview of Triethoxy-p-tolylsilane as a Key Organosilane Precursor

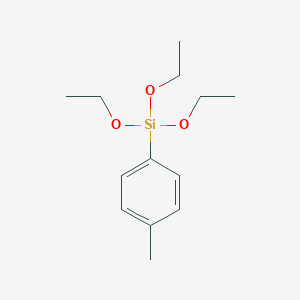

This compound is an organosilane with the chemical formula C₁₃H₂₂O₃Si. chembk.comglpbio.com It is characterized by a p-tolyl group (a toluene (B28343) molecule attached at the para position) and three ethoxy groups bonded to a central silicon atom. sigmaaldrich.com This structure makes it a valuable precursor in the synthesis of other organosilanes and functional materials. unavarra.es

The presence of the hydrolyzable ethoxy groups allows this compound to react and form siloxane bonds (Si-O-Si), a fundamental process in the creation of silicone polymers and for modifying surfaces. researchgate.net The organic p-tolyl group provides compatibility with organic polymers and influences the properties of the final material.

Recent research has highlighted the use of this compound in the preparation of hybrid xerogels. unavarra.esnih.govresearchgate.net By undergoing co-condensation with other silicon-based precursors like tetraethoxysilane (TEOS), it allows for the creation of materials with tunable porosity and surface chemistry. unavarra.esnih.govresearchgate.net This tunability is crucial for developing materials for specific applications, including adsorbents for pollutants, catalysts, and coatings for optical fiber sensors. unavarra.esnih.gov

A study detailed the synthesis of this compound through the reaction of 4-bromotoluene (B49008) with tetraethyl orthosilicate (B98303) in the presence of n-butyllithium. semanticscholar.org This method resulted in a 76% yield of the compound as a colorless oil. semanticscholar.org The compound's utility as a silicon nucleophile in palladium-catalyzed cross-coupling reactions has also been noted. chembk.comcookechem.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₃H₂₂O₃Si |

| Molar Mass | 254.4 g/mol |

| Density | 0.986 g/mL at 25°C |

| Boiling Point | 104-106°C at 1.8 mm Hg |

| Refractive Index | 1.464 (n20/D) |

| Flash Point | >230 °F |

(Data sourced from multiple references) chembk.comcookechem.comchemsrc.com

The role of this compound extends to its use in creating disiloxanes and cyclotetrasiloxanes, further demonstrating its versatility as a building block in organosilicon chemistry. researchgate.net Its application as an inactive species in the synthesis of polymer brushes for creating mixed initiator monolayers also showcases its utility in controlling surface-initiated polymerizations. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

triethoxy-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADYPAQRESYCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405407 | |

| Record name | Triethoxy-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18412-57-2 | |

| Record name | Triethoxy-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy(p-tolyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of Triethoxy P Tolylsilane and Its Derivatives

Direct Synthesis Routes for Triethoxy-p-tolylsilane

The formation of the silicon-carbon bond in this compound can be achieved through several direct synthetic pathways, primarily involving reactions with toluene-derived precursors or through catalyzed coupling reactions.

A common and effective method for synthesizing aryltrialkoxysilanes involves the use of organometallic reagents derived from aryl halides. The Grignard reaction, for instance, provides a well-established route. In this approach, an arylmagnesium reagent, prepared from an appropriate aryl halide like p-bromotoluene, reacts with a tetraalkyl orthosilicate (B98303), such as tetraethyl orthosilicate (TEOS). researchgate.net For example, p-tolylmagnesium bromide can be added to TEOS in a solvent like THF at low temperatures to yield this compound. researchgate.net Optimal conditions for the synthesis of aryltrialkoxysilanes from aryl Grignard reagents often involve adding the arylmagnesium compound to an excess of tetraethyl orthosilicate at reduced temperatures, such as -30°C in THF. researchgate.net

Another approach involves the direct catalytic silylation of aryl halides. Rhodium-catalyzed direct silylation of an aryl halide with triethoxysilane (B36694) has been reported as a successful method for creating high-functional organic-bridged triethoxysilane precursors. nii.ac.jp This method can be advantageous over conventional techniques that require halogen-exchange reactions followed by alkoxysilylation. nii.ac.jp

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-silicon bonds. The Hiyama coupling, in particular, involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source. rsc.org While early versions of the Hiyama coupling faced challenges due to the low polarity of the C-Si bond, the use of organo(alkoxy)silanes, such as this compound, has significantly broadened the reaction's scope. rsc.org The oxygen atoms on the silicon atom enhance its reactivity. rsc.org

These palladium-catalyzed methods have been successfully employed to synthesize a variety of functional organic-bridged isopropoxysilane and allylsilane precursors. nii.ac.jp For instance, high functional organic-bridged isopropoxysilane precursors have been prepared through palladium-catalyzed coupling reactions. nii.ac.jp The Hiyama coupling has been optimized to produce biaryl compounds in high yields by reacting aryl iodides with aryl(triethoxy)silanes. rsc.org

| Coupling Reaction | Catalyst/Reagents | Substrates | Key Feature |

| Grignard Reaction | Mg, TEOS, THF | p-Bromotoluene | Forms p-tolylmagnesium bromide intermediate. researchgate.net |

| Hiyama Coupling | Pd Catalyst, TBAF | Aryl halide, Aryl(triethoxy)silane | Fluoride source activates the silane (B1218182). rsc.org |

| Rhodium-Catalyzed Silylation | Rhodium Catalyst | Aryl halide, Triethoxysilane | Direct silylation of C-H bond. nii.ac.jp |

Synthesis of Functionalized p-Tolyl-Containing Siloxanes

This compound serves as a precursor for the synthesis of various functionalized siloxanes through hydrolytic condensation. This process involves the hydrolysis of the ethoxy groups to form reactive silanols, which then condense to form siloxane (Si-O-Si) bonds. gelest.com The structure of the final siloxane product, whether linear, cyclic, or oligomeric, can be controlled by the reaction conditions. researchgate.net

The hydrolytic condensation of p-tolyl-substituted ethoxysilanes can be selectively directed to produce specific siloxane structures, such as symmetrical disiloxanes or cyclotetrasiloxanes. researchgate.net A highly selective method has been developed utilizing tetramethylammonium (B1211777) hydroxide (B78521) ([Me4N]⁺OH–) as a catalyst. researchgate.net This process is efficient under mild conditions, typically at 30°C in an acetone (B3395972) and ethanol (B145695) medium or even solvent-free, with catalyst loading of 0.25–5 mol.% per Si-OEt group. researchgate.net This approach allows for scalable synthesis, producing the target siloxanes in gram quantities with yields ranging from 42% to 85%. researchgate.net

The selective formation of symmetrical disiloxanes from p-tolyl-containing mono(ethoxy)silanes is achievable through controlled hydrolytic condensation. researchgate.net The use of [Me4N]⁺OH– as a catalyst under mild conditions facilitates the targeted coupling of two silanol (B1196071) intermediates, which are formed in situ from the hydrolysis of the parent ethoxysilane. researchgate.net This method has proven to be scalable and provides good yields of the desired disiloxane (B77578) products. researchgate.net

The same catalytic system, [Me4N]⁺OH–, can also be employed to selectively synthesize p-tolyl-containing cyclotetrasiloxanes from di(ethoxy)silanes. researchgate.net By carefully controlling the reaction conditions, the condensation process can be guided towards the formation of cyclic structures instead of linear polymers. researchgate.net This methodology provides a reliable route to stereoregular cyclotetrasiloxanes, which are important as building blocks for more complex materials. researchgate.net

Functionalization of Organosiloxane Structures with p-Tolyl Moieties

A key strategy in organosilicon chemistry is the incorporation of "hidden" functional groups like the p-tolyl moiety onto a siloxane backbone, which can later be converted to a polar functional group. rsc.org This allows for the synthesis of complex functional materials.

One prominent method is the hydrolytic condensation of p-tolyl-containing mono- or di(ethoxy)silanes. researchgate.netresearchgate.net For example, the [Me4N]⁺OH⁻-catalyzed hydrolytic condensation of p-tolyl-containing ethoxysilanes under mild conditions (30 °C in acetone/ethanol) can selectively produce symmetrical disiloxanes or cyclotetrasiloxanes. researchgate.net This approach is scalable and provides gram quantities of the desired products in high yields. researchgate.net

Once the p-tolyl-siloxane structure is formed, it can be further functionalized. A significant advancement is the aerobic oxidation of the p-tolyl group to a p-carboxyphenyl group. chemrxiv.orgacs.org This transformation is efficiently catalyzed by a Co(OAc)₂/N-hydroxyphthalimide (NHPI) system in the presence of hexafluoroisopropanol (HFIP) as a co-solvent and process activator. chemrxiv.org The reaction proceeds at room temperature and atmospheric pressure, yielding carboxy-aryl-siloxanes in high yields. chemrxiv.org This method is applicable to a wide range of silane and siloxane structures, including linear, cyclic, and cage-like architectures. chemrxiv.org

Another functionalization route involves the hydrosilylation of unsaturated molecules using a stereoregular cyclic p-tolyl-siloxane that also contains a reactive Si-H group. rsc.orgrsc.org This allows for the attachment of various organic groups, such as alkyl chains or moieties containing oxygen or nitrogen, by reacting the Si-H bond with compounds like 1-octene (B94956) or allyl derivatives. rsc.orgrsc.org This scalable method yields functionalized cyclic siloxanes that serve as precursors to materials with tailored hydrophobic or hydrophilic properties. rsc.orgrsc.org

| Functionalization Method | Reactants | Catalyst/Reagent | Product | Yield | Reference |

| Hydrolytic Condensation | p-tolyl-containing mono(ethoxy)silanes | [Me4N]⁺OH⁻ | Symmetrical p-tolyl-disiloxanes | 42-85% | researchgate.net |

| Aerobic Oxidation | p-tolyl-siloxanes | Co(OAc)₂/NHPI/HFIP | p-carboxyphenyl-siloxanes | High | chemrxiv.org |

| Hydrosilylation | Cyclic p-tolyl-siloxane with Si-H group, Alkenes/Allyl derivatives | - | Functionalized cyclic p-tolyl-siloxanes | 60-95% | rsc.orgrsc.org |

Preparation of this compound Derivatives for Specific Applications

The reactivity of this compound and its related structures allows for the synthesis of a diverse array of derivatives for specific, advanced applications.

Cross-Coupling Reactions: this compound serves as a substrate in palladium-catalyzed cross-coupling reactions. In the Hiyama coupling, it reacts with aryl halides, such as 4-iodoacetophenone, in the presence of a palladium catalyst to form biaryl compounds with high efficiency. rsc.org It can also be used in palladium-catalyzed aminocarbonylation reactions with various amines to produce amides in high yields. nsf.gov This reaction is facilitated by the use of copper(II) fluoride as a co-mediator. nsf.gov

Radiolabeling for PET Imaging: A critical application is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). This compound is used as a precursor for the synthesis of [11C]p-toluic acid. chemrxiv.orgresearchgate.net The carboxylation is achieved by reacting the silane with [11C]CO₂ in the presence of a fluoride source (like KF with K2.2.2 kryptofix) and a copper catalyst. chemrxiv.org This method provides a route to PET tracers from their corresponding silyl (B83357) precursors. chemrxiv.orgresearchgate.net

Surface Modification: this compound can be used to modify surfaces, controlling their properties. In the preparation of polymer brushes, it has been employed as an inactive species alongside a functional silane like (p-chloromethyl)phenyltrimethoxysilane to create mixed monolayers. nih.gov This allows for the tuning of the grafting density of polymer chains grown from the surface. nih.gov Furthermore, trialkoxysilanes, including p-tolyl derivatives, are listed as potential agents for imparting hydrophobicity to proppant particulates used in subterranean formation operations. google.com

Synthesis of Functional Polymers: The derivatives of p-tolyl siloxanes, particularly the p-carboxyphenylsiloxanes obtained via oxidation, are valuable building blocks for new polymers. For example, 1,3-bis(p-carboxyphenyl)disiloxane has been used to synthesize both monomeric esters and a polymeric siloxane-containing analogue of PET (Sila-PET) in near-quantitative yields. acs.org

| Application | Derivative Synthesis Method | Key Reagents | Product Example | Reference |

| Biaryl Synthesis | Hiyama Cross-Coupling | Aryl halide, Pd catalyst, CuI | 4'-Methyl-[1,1'-biphenyl]-4-yl-ethan-1-one | rsc.org |

| Amide Synthesis | Palladium-Catalyzed Aminocarbonylation | Amine, CO, Pd catalyst, CuF₂ | N-Aryl-4-methylbenzamide | nsf.gov |

| PET Imaging | ¹¹C-Carboxylation | [¹¹C]CO₂, Fluoride source, Cu catalyst | [¹¹C]p-Toluic Acid | chemrxiv.orgresearchgate.net |

| Surface Modification | Mixed Monolayer Deposition | (p-chloromethyl)phenyltrimethoxysilane | Tunable density initiator layers | nih.gov |

| Polymer Synthesis | Esterification/Polycondensation | 1,3-bis(p-carboxyphenyl)disiloxane, Alcohol/Diol | Sila-PET | acs.org |

Reaction Mechanisms and Chemical Behavior of Triethoxy P Tolylsilane

Hydrolysis and Condensation Mechanisms

The foundational chemistry of Triethoxy-p-tolylsilane in the presence of water involves a two-stage process: hydrolysis followed by condensation. unm.edu These reactions are fundamental to the application of silanes as coupling agents and in the formation of silicone polymers. gelest.com

The hydrolysis of this compound involves the sequential replacement of its three ethoxy groups (-OCH₂CH₃) with hydroxyl groups (-OH). This reaction proceeds via a nucleophilic substitution (SN2) mechanism at the silicon center. researchgate.netnih.gov In this process, a water molecule attacks the electron-deficient silicon atom, leading to a five-coordinate transition state, followed by the departure of an ethanol (B145695) molecule. researchgate.netresearchgate.net This process can repeat until all three ethoxy groups are replaced, forming p-tolylsilanetriol (p-TolylSi(OH)₃).

Following hydrolysis, the resulting silanol (B1196071) intermediates are highly reactive and readily undergo condensation reactions. scispace.com This involves the formation of stable siloxane bridges (Si-O-Si) through either a water-producing condensation between two silanol groups or an alcohol-producing condensation between a silanol group and a residual ethoxy group. nih.gov These condensation steps are responsible for the formation of oligomeric and polymeric structures. gelest.com

The extent of condensation and the structure of the resulting polysiloxane network are highly dependent on the reaction conditions. Key factors include the pH of the medium, the concentration of water, and the solvent system used. unm.edugelest.com

Under acidic conditions, hydrolysis tends to be rapid, while condensation is slower. This leads to the formation of more linear, weakly branched polymer chains. gelest.com Conversely, basic conditions promote a faster condensation rate, often leading to the formation of more compact, highly cross-linked, and particle-like structures. unm.edugelest.com

The water-to-silane ratio is another critical parameter. A stoichiometric excess of water generally favors complete hydrolysis before significant condensation occurs. Limited water availability can result in a complex mixture of partially hydrolyzed monomers and condensed oligomers. The choice of solvent can also influence the reaction pathway; for example, the use of an ethanol-water system versus a pure water system can alter the degree of oligomerization and the relative abundance of different siloxane structures (dimeric, linear, and three-dimensional). mdpi.com Research on the co-condensation of this compound with other alkoxysilanes, such as tetraethoxysilane (TEOS), has shown that the molar percentage of the organosilane directly influences the final porous texture and surface chemistry of the resulting hybrid material. nih.gov

Catalysts are employed to significantly accelerate the rates of both hydrolysis and condensation. unm.edu These reactions can be catalyzed by acids, bases, and various organometallic compounds. unm.edugoogle.com

Acid Catalysis: Mineral acids (e.g., HCl) and organic acids catalyze hydrolysis by protonating an ethoxy group, making it a better leaving group and rendering the silicon atom more electrophilic and susceptible to nucleophilic attack by water. unm.eduresearchgate.net

Base Catalysis: Bases, such as ammonia (B1221849) or potassium hydroxide (B78521), catalyze the reaction by activating the nucleophile. The hydroxide ion is a stronger nucleophile than water and attacks the silicon atom directly. Similarly, base catalysis promotes condensation by deprotonating a silanol group to form a highly nucleophilic silanolate anion (Si-O⁻), which then readily attacks another silicon atom. unm.edunih.gov

In addition to common acids and bases, a variety of other catalysts are known to be effective, including amines, potassium fluoride (B91410) (KF), and metal compounds like tin carboxylates. unm.edugoogle.com For instance, organotin compounds such as dibutyltin (B87310) dilaurate and butyl tin dihydroxide chloride are recognized as highly effective silanol condensation catalysts. nih.govgoogle.com

Cross-Coupling Reactions Involving this compound

Beyond its role in forming polysiloxanes, this compound serves as a valuable reagent in organic synthesis, specifically as a silicon nucleophile in palladium-catalyzed cross-coupling reactions. chembk.com This application, known as the Hiyama coupling, allows for the formation of a new carbon-carbon bond between the p-tolyl group of the silane (B1218182) and an organic electrophile, typically an aryl or vinyl halide. organic-chemistry.org Organosilanes like this compound are advantageous due to their stability, low toxicity, and ease of handling compared to other organometallic reagents. umich.edu

The Hiyama cross-coupling reaction utilizes a palladium catalyst to couple organosilanes with organic halides. core.ac.uk Aryltriethoxysilanes, including this compound, are frequently used as the organosilicon partner in these transformations. mdpi.comorganic-chemistry.org The reaction is highly versatile and can tolerate a wide range of functional groups on both coupling partners. organic-chemistry.org

The generally accepted mechanism for the Hiyama coupling involves a catalytic cycle consisting of three primary steps: core.ac.uk

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate (Ar-Pd-X). mdpi.com

Transmetalation: This is the crucial and often rate-limiting step. The C-Si bond in this compound is relatively inert and must be activated to facilitate the transfer of the p-tolyl group to the palladium(II) center. organic-chemistry.org Activation is typically achieved using a nucleophilic species, most commonly a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgmdpi.com The fluoride ion coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate (B1173343) species. This activated intermediate is sufficiently nucleophilic to transmetalate its aryl group to the palladium complex, displacing the halide and forming a diorganopalladium(II) species. organic-chemistry.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired biaryl product (Ar-p-tolyl) and regenerates the active palladium(0) catalyst, allowing the cycle to continue. mdpi.com

The success, efficiency, and scope of the Hiyama coupling are profoundly influenced by the choice of palladium catalyst and the associated ligands. umich.edumdpi.com Research has explored various catalytic systems to optimize the coupling of aryltrialkoxysilanes.

The selection of the palladium source, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), Palladium(II) chloride (PdCl₂), or palladium on carbon (Pd/C), can affect performance. mdpi.com However, the nature of the ligand bound to the palladium center often plays a a more critical role. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as XPhos, are often effective in promoting the oxidative addition and reductive elimination steps. mdpi.comnih.gov N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, demonstrating excellent catalytic activity in the Hiyama coupling of aryl chlorides with aryltrialkoxysilanes. mdpi.com

The reaction conditions are also tailored to improve outcomes. For example, the addition of water has been shown to dramatically improve product yields in the coupling of aryl chlorides, even allowing the catalyst loading to be significantly reduced. umich.edu In some systems, particularly those using aryl bromides, the reaction can proceed efficiently with a palladium catalyst and an aqueous base like sodium hydroxide, even in the absence of phosphine ligands, which can sometimes slow the reaction. organic-chemistry.org The choice of activator is also key; while fluoride sources like TBAF are common, silver salts like AgF have also been shown to be effective activators. nih.gov

The table below summarizes findings from various studies on the palladium-catalyzed Hiyama coupling of aryltrialkoxysilanes, illustrating the effects of different catalysts, ligands, and conditions.

Table 1: Selected Examples of Palladium-Catalyzed Hiyama Coupling with Aryltrialkoxysilanes This table is interactive. Click on the headers to sort the data.

| Electrophile | Silane Partner | Catalyst System | Activator/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Methoxyphenylbromide | Phenyltriethoxysilane (B1206617) | 10% Pd/C, tris(4-fluorophenyl)phosphine | TBAF·3H₂O | Toluene (B28343) (aq.) | 90% | mdpi.com |

| 4-Bromoanisole | Phenyltriethoxysilane | Pd(NH₃)₂Cl₂/bipyridyl ligand | NaOH | Water | 99% | mdpi.com |

| Bromobenzene | Phenyltriethoxysilane | Pd/C | TBAF | GVL | 94% | mdpi.com |

| Methoxy (B1213986) substituted aryl mesylate | Phenyltriethoxysilane | Pd(OAc)₂, XPhos | TBAF | THF/t-BuOH | 97% | mdpi.com |

| 4-Chlorotoluene | Phenyltrimethoxysilane | Pd(OAc)₂, Buchwald-type ligand (L2) | TBAF·3H₂O | Solvent-free | 99% | umich.edu |

| p-Methylbenzenesulfinate | Phenyltriethoxysilane | PdCl₂ | TBAF | THF | 73-94% | mdpi.com |

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | p-TolylSi(OCH₂CH₃)₃ |

| p-tolylsilanetriol | p-TolylSi(OH)₃ |

| Tetraethoxysilane | TEOS |

| Ethanol | C₂H₅OH |

| Hydrochloric Acid | HCl |

| Potassium Hydroxide | KOH |

| Potassium Fluoride | KF |

| Dibutyltin dilaurate | - |

| Butyl tin dihydroxide chloride | - |

| Palladium(II) acetate | Pd(OAc)₂ |

| Palladium(II) chloride | PdCl₂ |

| Palladium on Carbon | Pd/C |

| Tetrabutylammonium fluoride | TBAF |

| Sodium Hydroxide | NaOH |

| Silver(I) Fluoride | AgF |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |

| Phenyltriethoxysilane | PhSi(OEt)₃ |

| Phenyltrimethoxysilane | PhSi(OMe)₃ |

| Trifluoro(phenyl)silane | PhSiF₃ |

| 3-Methoxyphenylbromide | - |

| 4-Bromoanisole | - |

| Bromobenzene | - |

| 4-Chlorotoluene | - |

| p-Methylbenzenesulfinate | - |

| 4-Chloroacetophenone | - |

| Toluene | C₇H₈ |

| Tetrahydrofuran (B95107) | THF |

| Gamma-Valerolactone | GVL |

Silicon Nucleophilicity in Cross-Coupling Processes

This compound serves as a silicon-based nucleophile in palladium-catalyzed cross-coupling reactions, a class of reactions pivotal for forming carbon-carbon bonds. wikipedia.orgchembk.comchemicalbook.comchemicalbook.com The efficacy of this process, particularly in Hiyama couplings, hinges on the activation of the silicon-carbon bond. wikipedia.orgorganic-chemistry.org

The mechanism involves the activation of the silane with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base. wikipedia.org This activation leads to the formation of a pentavalent silicon intermediate, which is crucial for the subsequent transmetalation step in the catalytic cycle. wikipedia.orgorganic-chemistry.org The presence of alkoxy groups, like the ethoxy groups in this compound, enhances the reaction rate compared to alkylsilanes. organic-chemistry.org

The general catalytic cycle for a Hiyama coupling reaction proceeds as follows:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with an organic halide (R'-X), forming a palladium(II) complex. wikipedia.org

Transmetalation: The activated organosilane transfers its organic group (in this case, the p-tolyl group) to the palladium(II) complex. wikipedia.orgmdpi.com This step is often the rate-determining step and is facilitated by the hypervalent silicon intermediate. rsc.org

Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond (R-R') and regenerating the palladium(0) catalyst. wikipedia.org

Recent research has demonstrated the successful use of this compound and other aryltriethoxysilanes in producing biaryl derivatives with yields ranging from 35% to 99%. mdpi.com For instance, the coupling of various aryl bromides with triethoxy(aryl)silanes has been achieved using a Pd(NH3)2Cl2 catalyst. mdpi.com Furthermore, fluoride-free methods have been developed, utilizing aqueous media and catalysts like Pd(OAc)2 with poly(ethylene glycol) (PEG) and sodium hydroxide. organic-chemistry.org

Table 1: Selected Examples of Hiyama Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Activator/Base | Product | Yield | Reference |

| 4-Bromoanisole | Phenyl triethoxysilane (B36694) | Pd(NH3)2Cl2/bipyridyl ligand | NaOH | 4-Methoxybiphenyl | 99% | mdpi.com |

| Aryl Bromides | Aryltriethoxysilanes | Pd(OAc)2 | NaOH (in PEG/water) | Biaryls | Good to High | organic-chemistry.org |

| Enaminone | Triethoxy(p-tolyl)silane | Pd(OAc)2 | CuF2 | C5-arylated enaminone | Good | nih.gov |

| Methyl 4-iodobenzoate | Triethoxy(p-tolyl)silane | Pd(PPh3)4 | TBAF/CuI | Methyl 4'-(p-tolyl)biphenyl-4-carboxylate | High | rsc.org |

Reactivity of the Ethoxy Groups in this compound

The three ethoxy (-OCH2CH3) groups bonded to the silicon atom in this compound are highly susceptible to hydrolysis. This reactivity is a cornerstone of its function as a coupling agent and in the formation of polysiloxane networks. The hydrolysis process involves the reaction of the ethoxy groups with water to form silanols (Si-OH) and ethanol. shinetsusilicone-global.com

The hydrolysis of alkoxysilanes is a stepwise process. nih.gov The rate of hydrolysis is influenced by pH, with the reaction being faster under both acidic and basic conditions compared to neutral conditions. shinetsusilicone-global.comresearchgate.net Generally, methoxy groups are more reactive and hydrolyze faster than ethoxy groups. shinetsusilicone-global.com Under acidic conditions, the hydrolysis rate for trialkoxysilanes can be slower than for dialkoxysilanes, whereas under basic conditions, the opposite is often true. shinetsusilicone-global.com

Following hydrolysis, the resulting silanols are highly reactive and readily undergo condensation reactions with other silanols or with hydroxyl groups on the surface of inorganic substrates. This condensation forms stable siloxane bonds (Si-O-Si), which are fundamental to the formation of silicone polymers and for creating strong interfaces between organic and inorganic materials. The steric hindrance from the organic substituent can influence the rate of these reactions. scispace.com

Role of the p-Tolyl Group in Directing Reactivity and Structure

The p-tolyl group (a methyl-substituted phenyl ring) in this compound plays a multifaceted role in defining the compound's properties and reactivity.

Steric Influence: The bulk of the p-tolyl group can sterically hinder the approach of reagents to the silicon center, potentially affecting the rates of hydrolysis and condensation. researchgate.net

Electronic Effects: The methyl group on the phenyl ring is weakly electron-donating. Compared to an unsubstituted phenyl group, the p-tolyl group can slightly increase the electron density on the silicon atom, which can subtly influence the kinetics of hydrolysis and its reactivity in cross-coupling reactions. nih.gov In a study of Hiyama coupling with enaminones, this compound (with an electron-donating group) was shown to react effectively. nih.gov

Structural Contribution: In the context of materials science, the p-tolyl group provides organic character to the molecule, facilitating compatibility and adhesion with organic polymers. When used to modify surfaces, the p-tolyl group can impart specific properties, such as hydrophobicity. In a study on creating polymer brushes on surfaces, trimethoxy(p-tolyl)silane (B97134) was used as an inactive species to control the grafting density of the active initiator molecules. mdpi.com

Applications of Triethoxy P Tolylsilane in Advanced Materials

Organic-Inorganic Hybrid Materials and ORMOSILs

Organic-inorganic hybrid materials are composites that integrate organic and inorganic components at the molecular scale, resulting in materials with synergistic properties. A prominent class of these materials is the organically modified silicates, commonly known as ORMOSILs. nih.govresearchgate.net These materials are synthesized through the sol-gel process, where organic functionality is introduced into a silica (B1680970) network. wikipedia.org Triethoxy-p-tolylsilane is utilized as a coupling agent or precursor in the fabrication of ORMOSILs. nih.gov The incorporation of the p-tolyl group from this compound into the silica matrix can enhance thermal stability, hydrophobicity, and affinity for organic molecules compared to materials made with alkylsilanes. nih.govresearchgate.net This synergy of properties makes ORMOSILs suitable for a wide array of applications, including coatings, chemical sensors, and as matrices for various functional compounds. nih.govresearchgate.net

The sol-gel process is a versatile wet-chemical technique for producing glassy and ceramic materials. wikipedia.org It involves the transition of a colloidal solution (sol) into a gel-like network. wikipedia.org This method is widely employed for creating silica-based xerogels, a type of solid material formed by drying a gel with significant shrinkage. The sol-gel process allows for precise control over the final material's properties by carefully managing the synthesis conditions. researchgate.net

A common and effective strategy for synthesizing silica hybrid xerogels is the co-condensation of an organosilane with an inorganic silica precursor. nih.gov In this direct synthesis approach, this compound is reacted with tetraethoxysilane (TEOS) in a solution. nih.govnih.gov The process begins with the hydrolysis of the ethoxy groups on both the this compound and TEOS molecules, which are then followed by a series of condensation reactions. wikipedia.org This simultaneous hydrolysis and condensation ensure a homogeneous distribution of the organic p-tolyl groups throughout the resulting silica matrix. nih.gov This method is advantageous as it allows for the properties of the xerogel to be tailored by adjusting the molar ratio of the organosilane to the inorganic precursor. nih.govresearchgate.net

The properties of hybrid silica xerogels can be systematically tuned by varying the molar percentage of the organic precursor, this compound, relative to the main silica precursor, TEOS. nih.govdntb.gov.ua Research has demonstrated that as the concentration of this compound increases, the resulting materials exhibit changes in porosity, hydrophilicity, and local structure. nih.gov For instance, a higher molar percentage of the organic precursor generally leads to a more hydrophobic material with a modified porous texture. nih.gov The presence of the bulky p-tolyl group can influence the way the silica network forms, creating materials with "à la carte" porosity and surface chemistry. nih.govnih.gov

Below is a data table summarizing the observed effects of increasing the molar percentage of this compound (MPhTEOS) in co-condensation with TEOS.

| Molar % of this compound | Resulting Material Properties | Reference |

| Increasing Percentage | Leads to materials with varying porosity, hydrophilicity, and local order. | nih.govdntb.gov.ua |

| Higher Percentage | Can result in increased hydrophobicity and altered porous texture. | nih.gov |

| Specific Ratios | Allows for the design of materials with tailored porosity and surface chemistry. | nih.govnih.gov |

The choice of the main silica precursor, such as tetraethoxysilane (TEOS) or tetramethoxysilane (B109134) (TMOS), significantly impacts the formation and properties of the resulting hybrid material. researchgate.net The rate of hydrolysis and condensation of the precursor affects the final structure of the silica network. For example, TMOS has been observed to react simultaneously with some organosilane precursors, leading to a high accessibility of the functional groups. researchgate.net In contrast, TEOS may react after the organosilane, potentially forming a core-shell particle structure. researchgate.net The interaction between the main silica precursor and the organosilane, like this compound, is crucial in determining the textural properties, particularly the pore size, of the final functionalized silica material. researchgate.net

This compound is a key component in the fabrication of functionalized silica materials. cymitquimica.com These materials are designed to have specific chemical functionalities for targeted applications. The p-tolyl group introduced by this organosilane can be further modified, or its inherent aromatic nature can be exploited to interact with other organic molecules. The process of creating these materials often involves the sol-gel method, where the this compound is incorporated into the silica matrix. nih.gov This results in a material that is not just a passive scaffold but an active component with tailored surface chemistry. Such functionalized silicas are explored for uses in catalysis, as adsorbents for pollutants, and in the development of coatings and sensors. nih.govresearchgate.net

A significant advantage of using this compound in the synthesis of hybrid materials is the ability to design materials with tunable porosity and surface chemistry. nih.govresearchgate.net The porosity of the material, including pore size and volume, can be controlled by adjusting the synthesis parameters, such as the molar ratio of the precursors and the reaction conditions. mdpi.commdpi.com The incorporation of the p-tolyl groups modifies the surface chemistry of the silica, generally increasing its hydrophobicity and affinity for non-polar molecules. nih.gov This "à la carte" design allows for the creation of materials optimized for specific applications, from the separation of molecules to acting as hosts for catalytic reactions. nih.gov The ability to independently control these properties is a key area of research in advanced materials science. rsc.org

The following table illustrates how different synthesis parameters can be adjusted to tune the properties of the final hybrid material.

| Synthesis Parameter | Effect on Porosity | Effect on Surface Chemistry | Reference |

| Organic Precursor Concentration | Can alter pore size distribution and total pore volume. | Increases hydrophobicity and introduces organic functionality. | nih.gov |

| Type of Main Silica Precursor | Influences pore size and the overall textural properties. | Affects the distribution and accessibility of functional groups. | researchgate.net |

| Catalyst and pH | Affects the rate of gelation, influencing the final pore structure. | Can influence the condensation reactions and surface silanol (B1196071) density. | researchgate.net |

| Aging and Drying Conditions | Can cause changes in pore structure due to capillary stress and shrinkage. | Can affect the final concentration of surface functional groups. | researchgate.net |

Sol-Gel Synthesis of Silica Hybrid Xerogels

Silane (B1218182) Coupling Agent Applications

As a member of the trialkoxysilane family, this compound is an effective coupling agent that enhances the performance of composite materials. Its primary function is to form a durable interface between inorganic and organic materials, which are often chemically incompatible.

The fundamental mechanism by which this compound enhances adhesion involves a two-step chemical process at the substrate interface. psu.edu First, in the presence of moisture, the three ethoxy groups (-OCH2CH3) attached to the silicon atom hydrolyze to form reactive silanol groups (-Si-OH). These silanol groups can then undergo a condensation reaction with hydroxyl (-OH) groups present on the surface of inorganic substrates, such as glass fibers, silica, or metal oxides. psu.edu This reaction forms stable, covalent siloxane bonds (Si-O-Substrate), effectively grafting the silane molecule onto the inorganic surface. unileoben.ac.at

Simultaneously, the non-hydrolyzable p-tolyl group, an aromatic organic moiety, extends away from the surface. This organic-compatible group can physically entangle or chemically react with the organic polymer matrix during the composite manufacturing process. evonik.com This creates a robust chemical bridge that spans the interface, replacing weak van der Waals forces with strong covalent bonds, thereby significantly improving adhesion between the two dissimilar phases. unileoben.ac.atevonik.com This enhancement in interfacial adhesion is critical for improving the mechanical properties and durability of the final composite material. researchgate.net

Table 1: Representative Shear Bond Strength Enhancement with Silane Treatment

This table illustrates typical improvements in bond strength achieved by using silane coupling agents in composite materials. The values are representative of the performance of silane treatments in general.

| Composite System | Surface Treatment | Mean Shear Bond Strength (MPa) | Improvement (%) |

| Glass Fiber/Epoxy | Untreated | 25.4 | - |

| Silane Treated | 41.2 | ~62% | |

| Carbon Fiber/Nylon 6 | Untreated | 7.8 | - |

| Silane Treated | 10.1 | ~29% | |

| Dental Composite Repair | Sandblasted Only | 12.3 | - |

| Sandblasted + Silane | 20.4 | ~66% |

Data compiled from analogous silane systems reported in scientific literature. buct.edu.cnmdpi.comresearchgate.net

Furthermore, the presence of the silane coupling agent creates a more durable and environmentally resistant interface. The hydrophobic nature of the p-tolyl group, combined with the stable siloxane network at the substrate surface, can impede the ingress of moisture along the interface. evonik.com This is critical because water can degrade adhesion and compromise the long-term performance of the composite, particularly under humid or hygrothermal conditions. scispace.com By preventing moisture accumulation, the silane layer helps maintain interfacial integrity and, consequently, the mechanical properties of the composite over time. scispace.com

The effectiveness of silane treatment is often quantified by the Interfacial Shear Strength (IFSS), which measures the load-bearing capacity of the interface. Studies on various fiber-reinforced composites consistently show that an optimal concentration of silane coupling agent significantly increases the IFSS.

Table 2: Effect of Silane Treatment on Interfacial Shear Strength (IFSS) in Fiber-Reinforced Composites

This table shows representative data on how silane treatment enhances the interfacial shear strength between fibers and a polymer matrix, a critical interfacial property.

| Fiber System | Silane Concentration (wt%) | Interfacial Shear Strength (MPa) |

| Basalt Fiber/Epoxy | 0 (Untreated) | 14.5 |

| 0.5 | 17.2 | |

| 1.0 | 18.9 | |

| 2.0 | 18.8 | |

| Glass Fiber/Polyester | 0 (Untreated) | 35.0 |

| 1.0 | 52.0 |

Data adapted from studies on similar silane systems. researchgate.netdavidpublisher.com

Polymer Science and Engineering

In the field of polymer science, this compound serves a highly specialized role as an external electron donor in catalyst systems used for producing polyolefins like polypropylene (B1209903).

Modern Ziegler-Natta (Z-N) catalysts, typically composed of a titanium tetrachloride active component supported on magnesium chloride, are used in combination with a co-catalyst (e.g., triethylaluminium) and an external electron donor (ED). tue.nl The addition of an external donor, such as an alkoxysilane, is crucial for controlling the stereochemistry of the polymerization process, particularly for propylene (B89431). diva-portal.org

Z-N catalysts possess multiple types of active sites, some of which produce the desired highly ordered isotactic polypropylene, while others produce undesirable amorphous atactic polypropylene. psu.edudiva-portal.org The primary role of the external donor is to selectively deactivate the non-stereospecific (aspecific) active sites or transform them into isospecific ones, thereby increasing the catalyst's stereoselectivity. researchgate.netmdpi.com this compound, with its specific steric and electronic profile, can function effectively in this capacity. Its interaction with the catalyst components helps to produce polymers with higher crystallinity and more desirable mechanical properties. tue.nl

The structure of the alkoxysilane external donor significantly influences both the catalyst's activity (polymer yield) and the stereoregularity (isotactic content) of the resulting polymer. researchgate.net The steric bulk of the substituents on the silicon atom and the electronic nature of the alkoxy groups are key factors. vtt.fi Research on various alkoxysilanes in propylene polymerization shows that donors with bulkier hydrocarbon groups can enhance isotacticity. researchgate.net

For this compound, the relatively bulky aromatic p-tolyl group is expected to effectively block the aspecific sites on the catalyst surface. Studies have shown that para-substituted alkoxy phenyl silane donors can produce polypropylene with high isotacticity and good activity. researchgate.net The use of triethoxy-based silanes has also been shown to yield high catalyst activity. mdpi.com Therefore, this compound is positioned to be an effective external donor, balancing high stereospecificity with efficient polymer production.

Table 3: Representative Performance of Triethoxyalkylsilane External Donors in Propylene Polymerization

This table presents typical results for various triethoxyalkylsilane external donors, illustrating their effect on catalyst activity and polymer isotacticity. The performance of this compound is inferred based on these related structures.

| External Donor | Substituent (R) | Activity (kg PP/g Cat·h) | Isotacticity ([mmmm] mol%) |

| Triethoxy(ethyl)silane | Ethyl | 35.1 | 97.3 |

| Triethoxy(n-propyl)silane | n-Propyl | 39.5 | 97.5 |

| Triethoxy(isobutyl)silane | Isobutyl | 42.1 | 97.8 |

| Triethoxy(cyclopentyl)silane | Cyclopentyl | 43.5 | 98.2 |

| This compound (Expected) | p-Tolyl | High | High (>98%) |

Data adapted from literature on Ziegler-Natta catalysis using various triethoxyalkylsilanes. mdpi.com The expected performance of this compound is based on the established effectiveness of bulky aromatic and triethoxy-based silane donors. researchgate.netmdpi.com

Besides controlling tacticity, the external donor also affects the molecular weight (MW) and molecular weight dispersity (Đ), also known as the polydispersity index (PDI), of the polymer. ippi.ac.ir Dispersity (Đ = Mw/Mn) is a measure of the breadth of the molecular weight distribution in a polymer sample. diva-portal.org Ziegler-Natta catalysts inherently have multiple active site types, each producing polymers with different chain lengths, which typically results in a broad molecular weight distribution (high Đ). diva-portal.org

The addition of an external donor like this compound can modify the characteristics of the active sites. By deactivating certain sites, the donor can narrow the distribution of active centers, leading to a polymer with a lower dispersity (narrower MWD). diva-portal.org The structure of the donor plays a critical role; donors with bulky substituents can influence chain transfer reactions and the propagation rate at different active sites, thereby altering the final molecular weight and its distribution. mdpi.comippi.ac.ir The use of different silane donors allows for the tailoring of these properties to meet the requirements of specific applications. ippi.ac.ir

Table 4: Effect of Alkoxysilane External Donor Structure on Polypropylene Molecular Weight and Dispersity (Đ)

This table shows representative data on how the structure of the external donor can influence the weight-average molecular weight (Mw) and dispersity (Đ) of the resulting polypropylene.

| External Donor | Donor Type | Mw (x 10^5 g/mol ) | Dispersity (Đ = Mw/Mn) |

| None | - | 3.15 | 6.8 |

| Triethoxy(n-propyl)silane | RSi(OR')3 | 4.52 | 5.5 |

| Triethoxy(isobutyl)silane | RSi(OR')3 | 4.88 | 5.2 |

| Dicyclopentyldimethoxysilane | R2Si(OR')2 | 5.91 | 4.9 |

| This compound (Expected) | RSi(OR')3 | High | Moderate-Narrow |

Data adapted from studies investigating the effects of different silane donors. mdpi.comippi.ac.ir The expected effect for this compound is based on trends observed for bulky RSi(OR')3 type donors.

Precursor for Polymer Brushes and Grafted Polymer Systems

Polymer brushes, which consist of polymer chains densely grafted to a surface, exhibit unique properties and have found applications in areas such as lubrication, adhesion, and biocompatible surfaces. researchgate.net The "grafting-from" method, where polymers are grown from initiators attached to a surface, is a common technique for creating dense polymer brushes. osti.gov

This compound plays a role in the precise synthesis of these structures. In the creation of mixed initiator monolayers for surface-initiated polymerizations, this compound can be used as an inactive species. nih.gov This allows for the controlled spacing of active initiator molecules, which in turn controls the grafting density of the resulting polymer brushes. nih.gov By adjusting the ratio of active to inactive silanes on the surface, researchers can tailor the properties of the polymer brush for specific applications. nih.gov

For example, in the synthesis of donor-acceptor conjugated polymer brushes for potential use in photovoltaics and optoelectronics, this compound was used to create mixed monolayers with an active initiator, (p-chloromethyl)phenyltrimethoxysilane. nih.gov This approach enabled the formation of polymer brushes with varying grafting densities, which influenced their aggregation behavior and optoelectronic properties. nih.gov

Cross-linking Agent for Polymer Modification

Cross-linking is a chemical process that involves the formation of bonds between polymer chains, resulting in a three-dimensional network structure. specialchem.com This modification significantly enhances the mechanical strength, thermal stability, and chemical resistance of polymers. specialchem.com Organofunctional silanes, including this compound, can act as effective cross-linking agents. russoindustrial.ru

The mechanism involves the grafting of the trialkoxysilyl group onto the polymer backbone. russoindustrial.ru The silane can then react with moisture, leading to hydrolysis and condensation reactions that form a stable, three-dimensional siloxane (Si-O-Si) network. russoindustrial.ru This cross-linked structure imparts improved durability, water resistance, and heat resistance to the polymer matrix. russoindustrial.ru

This cross-linking capability is valuable in various applications, including the modification of resins like acrylics and urethanes used in paints, coatings, and adhesives. russoindustrial.ru The resulting cross-linked polymers exhibit enhanced performance characteristics crucial for demanding environments.

Coatings and Sealants

The performance of coatings and sealants is critically dependent on their ability to adhere to substrates and resist environmental degradation. Organosilanes, such as this compound, are widely used to improve these properties. russoindustrial.ru

Role in Enhancing Durability and Moisture Resistance

This compound, and similar organosilanes, function as coupling agents, creating strong covalent bonds between organic polymers and inorganic substrates. russoindustrial.rucymitquimica.com This enhanced adhesion is crucial for the long-term durability of coatings and sealants, especially when subjected to harsh conditions like high humidity or immersion in water. russoindustrial.ruspecialchem.com

The mechanism involves the hydrolysis of the ethoxy groups on the silane to form silanols. These silanols can then condense with hydroxyl groups on the surface of inorganic materials (like glass or metal) to form stable siloxane bonds. At the same time, the organic p-tolyl group of the silane can interact with the organic polymer matrix of the coating or sealant. This dual action effectively "couples" the organic and inorganic phases, preventing delamination and moisture ingress at the interface. russoindustrial.ru

The formation of a cross-linked siloxane network at the interface also creates a hydrophobic barrier, further enhancing moisture resistance. This is particularly important in preventing corrosion on metal surfaces and maintaining the integrity of sealants in wet environments. semanticscholar.orgappliedmineralogy.comselena.com

Development of Organosilane-Modified Coatings

The versatility of this compound extends to its use in the development of novel organosilane-modified coatings. These coatings are designed to have tailored properties for specific applications. researchgate.netunavarra.esnih.gov

One area of research involves the creation of hybrid organic-inorganic materials, often referred to as ORMOSILs (Organically Modified Silicates). researchgate.netunavarra.es In this approach, this compound can be co-condensed with other silica precursors, such as tetraethoxysilane (TEOS), to create hybrid xerogels. researchgate.netunavarra.esnih.gov The properties of these materials, including their porosity and surface chemistry, can be precisely controlled by varying the molar ratio of the organosilane precursor. researchgate.netunavarra.esnih.gov This allows for the design of coatings with specific functionalities, such as tailored adsorption properties or optical characteristics. researchgate.netunavarra.esnih.gov

Furthermore, organosilanes are being explored to modify fillers used in coatings. For instance, modifying basalt scales with organosilanes has been shown to improve their compatibility with epoxy resins, leading to enhanced anti-corrosion performance. semanticscholar.org The organosilane treatment promotes better dispersion of the filler within the coating and creates strong covalent bonds between the filler and the resin matrix. semanticscholar.org

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of triethoxy-p-tolylsilane and monitoring its chemical transformations. Different NMR active nuclei provide complementary information about the molecule's framework.

29Si NMR for Siloxane Network Analysis

²⁹Si NMR spectroscopy is particularly crucial for analyzing the silicon environment and the formation of siloxane (Si-O-Si) networks during hydrolysis and condensation reactions. In studies of hybrid xerogels synthesized by the co-condensation of tetraethoxysilane (TEOS) and this compound, ²⁹Si NMR is used to identify and quantify different silicon species. researchgate.netresearchgate.net The spectra typically show signals corresponding to T species (from this compound) and Q species (from TEOS).

The degree of condensation is denoted by the superscript in Tⁿ and Qⁿ, where 'n' represents the number of siloxane bridges attached to the silicon atom. For instance, T¹, T², and T³ correspond to mono-, di-, and tri-substituted siloxane units, respectively. csic.es Research has shown that in some hybrid materials, the semi-condensed T² species are the most abundant, indicating that complete condensation of the organosilane precursor is not always achieved during the sol-gel process. researchgate.netresearchgate.net The chemical shifts of these species provide valuable information on the local chemical environment of the silicon atoms. For example, a study reported a ²⁹Si NMR chemical shift of -79.13 ppm for a compound containing a tolyl-silicon moiety. rsc.org

Table 1: Representative ²⁹Si NMR Data for Siloxane Species

| Silicon Species | Description | Typical Chemical Shift Range (ppm) |

| T¹ | C-Si(OSi)(OH)₂ | -50 to -60 |

| T² | C-Si(OSi)₂(OH) | -60 to -70 |

| T³ | C-Si(OSi)₃ | -70 to -80 |

| Q² | Si(OSi)₂(OH)₂ | -90 to -100 |

| Q³ | Si(OSi)₃(OH) | -100 to -110 |

| Q⁴ | Si(OSi)₄ | -110 to -120 |

Note: The exact chemical shifts can vary depending on the specific molecular structure and experimental conditions.

1H and 13C NMR for Structural Elucidation of Organic Moieties

¹H and ¹³C NMR spectroscopy are indispensable for characterizing the organic parts of the this compound molecule. ¹H NMR provides detailed information about the protons in the tolyl and ethoxy groups. For instance, the protons of the methyl group on the tolyl ring typically appear as a singlet, while the aromatic protons show characteristic splitting patterns in the aromatic region of the spectrum. rsc.orgrsc.org The ethoxy group protons exhibit a triplet for the methyl group and a quartet for the methylene (B1212753) group due to spin-spin coupling. rsc.org

¹³C NMR complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum will show distinct signals for the methyl and aromatic carbons of the tolyl group, as well as for the methyl and methylene carbons of the ethoxy groups. rsc.org The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound

| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Tolyl | -CH₃ | ~2.3 | ~21 |

| Tolyl | Aromatic C-H | ~7.0-7.5 | ~128-140 |

| Ethoxy | -O-CH₂- | ~3.8 | ~58 |

| Ethoxy | -CH₃ | ~1.2 | ~18 |

Note: These are approximate values and can be influenced by the solvent and other experimental parameters.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a key technique for identifying functional groups and monitoring the chemical reactions of this compound, particularly its hydrolysis and condensation.

Analysis of Si-O-Si and Si-OH Vibrational Modes

The formation of siloxane bonds (Si-O-Si) is a hallmark of the condensation process. The asymmetric stretching vibration of the Si-O-Si bond gives rise to a strong and broad absorption band in the FT-IR spectrum, typically in the range of 1000-1100 cm⁻¹. researchgate.netgelest.com The exact position and shape of this band can provide insights into the structure of the siloxane network. researchgate.net For example, the presence of distinct peaks within this region may indicate the formation of cyclic or linear siloxane structures. researchgate.net

The presence of silanol (B1196071) groups (Si-OH), which are intermediates in the hydrolysis and condensation reactions, can be identified by a broad absorption band in the region of 3200-3700 cm⁻¹ due to O-H stretching vibrations. researchgate.net A sharper peak around 940 cm⁻¹ can also be attributed to the Si-O stretching of silanol groups. spectroscopyonline.com

Monitoring Hydrolysis and Condensation Progress

FT-IR spectroscopy is an effective tool for tracking the progress of hydrolysis and condensation reactions in real-time. The hydrolysis of the ethoxy groups (-OCH₂CH₃) can be monitored by the decrease in the intensity of the C-H stretching and bending vibrations associated with these groups and the corresponding appearance of bands related to the ethanol (B145695) byproduct. csic.es The disappearance of the Si-O-C stretching vibration, often observed around 1080 cm⁻¹, is also a clear indicator of hydrolysis. csic.es

Simultaneously, the progress of condensation can be followed by observing the growth and evolution of the Si-O-Si absorption band. cetjournal.it By analyzing a series of FT-IR spectra taken at different reaction times, researchers can gain a qualitative understanding of the reaction kinetics. nih.gov

X-ray Diffraction (XRD) for Structural Ordering

X-ray diffraction (XRD) is a technique used to investigate the long-range structural order in materials. In the context of materials derived from this compound, XRD is employed to determine whether the resulting materials are amorphous or possess some degree of crystallinity.

For many hybrid silica (B1680970) xerogels prepared using this compound, the XRD patterns are dominated by a broad diffraction maximum, which is characteristic of amorphous silica. researchgate.net This broad peak is associated with the short-range order related to the distances between silicon atoms connected by siloxane bridges. researchgate.net However, in some cases, the presence of the organic groups can lead to a degree of local order within the amorphous matrix, which may be reflected as subtle features in the XRD pattern. researchgate.net It has been noted that for certain hybrid materials, a peak at low angles (2θ < 10°) can emerge, suggesting a more ordered structure arising from the organic components. researchgate.net

Electron Spray Ionization-High Resolution Mass Spectrometry (ESI-HRMS)

Electron Spray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a powerful analytical technique used for the precise determination of molecular weights and elemental compositions. wikipedia.orglibretexts.org ESI is considered a 'soft ionization' method, meaning it is particularly effective for analyzing molecules without causing them to fragment. wikipedia.orglibretexts.org This is advantageous as it almost always allows for the observation of the molecular ion, or a pseudo-molecular ion, providing clear data on the intact molecule. wikipedia.org The process involves creating a fine spray of charged droplets from a liquid sample by applying a high voltage. wikipedia.orgnih.gov Subsequent solvent evaporation leads to the ejection of ions into the gas phase, which are then analyzed by a high-resolution mass spectrometer. nih.gov

In the context of organosilanes like this compound, ESI-HRMS is invaluable for confirming the synthesis and purity of the compound and its derivatives. Researchers utilize this technique to obtain highly accurate mass measurements, which can confirm the elemental formula of a target molecule with a high degree of confidence. For instance, in the characterization of related silicon compounds, ESI-HRMS has been used to identify protonated or cationized molecules. nih.govrsc.org While direct ESI-HRMS data for this compound is not prevalent in the cited literature, the analysis of structurally similar compounds demonstrates the methodology. For example, the HRMS (ESI) analysis of Triethyl(p-tolyl)silane, a related compound, would involve detecting its sodium adduct, [M+Na]+. rsc.org The high-resolution capability allows for the differentiation between compounds with very similar nominal masses.

The table below illustrates a hypothetical ESI-HRMS analysis for this compound, based on its chemical formula (C13H22O3Si) and the principles of the technique.

Table 1: Hypothetical ESI-HRMS Data for this compound Adducts

| Adduct Ion | Chemical Formula | Calculated m/z |

| [M+H]+ | [C13H23O3Si]+ | 255.1411 |

| [M+Na]+ | [C13H22O3SiNa]+ | 277.1230 |

| [M+K]+ | [C13H22O3SiK]+ | 293.0969 |

This high level of mass accuracy is crucial for distinguishing the target compound from potential impurities or side-products in a reaction mixture.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a fundamental technique for characterizing polymers. wikipedia.orgresearchgate.net It is widely used to determine the molecular weight distribution of a polymer sample, which is a critical factor influencing its physical properties such as strength, viscosity, and processability. lcms.czmalvernpanalytical.com GPC separates molecules based on their hydrodynamic volume, or effective size in solution. researchgate.net The process involves dissolving the polymer in a suitable solvent and injecting it into a column packed with porous gel particles. Larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and elute later. researchgate.net

This compound serves as a precursor in the synthesis of polysiloxanes and hybrid organic-inorganic materials, such as silica xerogels, through co-condensation with other silanes like tetraethoxysilane (TEOS). nih.govunavarra.es The resulting polymers possess unique thermal stability and hydrophobic properties. nih.govunavarra.es GPC is an essential tool for analyzing the polymers derived from this compound to understand how synthesis conditions affect the final molecular weight and molecular weight distribution (polydispersity).

Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI), which is the ratio of Mw to Mn. researchgate.netlcms.cz A PDI value close to 1 indicates a narrow molecular weight distribution, typical of well-controlled polymerization reactions. researchgate.net The choice of solvent (eluent) is critical; for polysiloxanes, solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are commonly used. malvernpanalytical.comwaters.com The data obtained from GPC allows researchers to tailor the properties of the final material by controlling the polymerization process.

Table 2: GPC Analysis Parameters for Polymers

| Parameter | Description | Significance |

| Mn (Number-Average Molecular Weight) | The statistical average molecular weight of all polymer chains in a sample. researchgate.net | Relates to properties like colligative properties and end-group analysis. researchgate.net |

| Mw (Weight-Average Molecular Weight) | An average molecular weight that gives more emphasis to heavier molecules. researchgate.net | Correlates with properties like tensile strength and viscosity. researchgate.net |

| PDI (Polydispersity Index) | The ratio of Mw/Mn, indicating the breadth of the molecular weight distribution. researchgate.net | A measure of the uniformity of the polymer chains; affects processability and mechanical properties. researchgate.netlcms.cz |

| Elution Volume | The volume of solvent required to elute the polymer from the column. | Inversely related to the hydrodynamic volume of the polymer. |

Advanced Morphological Characterization Techniques

The morphology and nanostructure of materials derived from this compound are critical to their function and performance. Advanced characterization techniques are employed to investigate these features at the micro- and nano-scale.

In the study of hybrid silica xerogels prepared by the co-condensation of this compound and TEOS, various techniques provide insights into the material's structure. nih.govunavarra.es

X-Ray Diffraction (XRD) is used to determine the degree of crystallinity or amorphous nature of the material. Studies on xerogels containing the p-tolyl group from this compound have shown that the materials are generally amorphous. nih.govunavarra.es However, XRD can detect the emergence of ordered domains or nanostructuration at higher concentrations of the organosilane precursor, suggesting a transition from a completely random network to a more organized local structure. nih.govunavarra.es

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques for visualizing the surface topography and internal structure of materials. SEM provides detailed images of the material's surface, revealing features like porosity and particle aggregation. researchgate.net Low Voltage SEM (LVSEM) is particularly advantageous for imaging polymer and ceramic materials as it increases topographic contrast and reduces specimen charging effects. usu.edu TEM, on the other hand, allows for the examination of the internal morphology, including the size and distribution of pores and the presence of distinct phases within the hybrid material. researchgate.net These techniques are essential for correlating the synthesis parameters with the resulting morphology of the xerogels.

Nitrogen Adsorption-Desorption Analysis is another crucial technique used to characterize the porous texture of the materials. It provides data on the specific surface area, pore volume, and pore size distribution. Research on xerogels derived from this compound has shown that the incorporation of the p-tolyl group significantly influences these textural properties, often leading to materials with increased hydrophobicity and tailored porosity. nih.govunavarra.es

Table 3: Morphological Characterization Techniques and Findings for this compound-Derived Materials

| Technique | Information Obtained | Typical Findings for Hybrid Xerogels |

| X-Ray Diffraction (XRD) | Crystallinity, presence of ordered domains. nih.govunavarra.es | Generally amorphous, but nanostructured domains may appear at higher precursor concentrations. nih.govunavarra.es |

| Scanning Electron Microscopy (SEM) | Surface morphology, topography, particle size. researchgate.netusu.edu | Reveals the porous network and surface features of the xerogel. |

| Transmission Electron Microscopy (TEM) | Internal structure, pore morphology. researchgate.net | Provides insight into the nanoscale architecture of the hybrid material. |

| Nitrogen Adsorption | Surface area, pore volume, pore size distribution. nih.govunavarra.es | The p-tolyl group influences porosity and increases hydrophobicity. nih.govunavarra.es |

Theoretical and Computational Studies of Triethoxy P Tolylsilane Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules like triethoxy-p-tolylsilane. youtube.comresearchgate.net DFT calculations allow for the determination of various electronic properties, providing a quantum mechanical perspective on the molecule's behavior.

Recent DFT studies on substituted phenyltriethoxysilanes have provided insights that can be extrapolated to the p-tolyl derivative. For instance, calculations on phenyltriethoxysilane (B1206617) (PTES) have been used to understand the influence of the phenyl group on the reactivity of the silicon center. researchgate.net The presence of the electron-donating p-tolyl group in this compound, compared to an unsubstituted phenyl group, is expected to influence the electron density distribution within the molecule.

DFT calculations can reveal key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. The electrostatic potential (ESP) distribution, another property derivable from DFT, indicates the likely sites for electrophilic and nucleophilic attack. nih.gov For this compound, the silicon atom, bonded to three electronegative oxygen atoms, is expected to be an electrophilic center, while the aromatic ring can act as a nucleophile.

The table below presents hypothetical DFT-calculated electronic properties for this compound, based on general principles of substituted benzene (B151609) derivatives and silanes.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -0.8 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule. |

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Furthermore, DFT can be employed to analyze the vibrational frequencies of the molecule, which can be correlated with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure and bonding characteristics. nih.gov

Molecular Dynamics Simulations of Sol-Gel Processes

The sol-gel process is a versatile method for producing solid materials from small molecules, and organoalkoxysilanes like this compound are common precursors. utah.eduresearchgate.net Molecular dynamics (MD) simulations offer a powerful approach to understanding the complex mechanisms of sol-gel transitions at the atomic level. nih.govrsc.org

The sol-gel process for trialkoxysilanes involves two primary reactions: hydrolysis of the alkoxy groups to form silanols, and subsequent condensation of these silanols to form siloxane (Si-O-Si) bridges, leading to the formation of a gel network. utah.edunih.gov The rates of these reactions are influenced by factors such as pH, water-to-silane ratio, solvent, and temperature. nih.gov

MD simulations can model the dynamic behavior of this compound molecules in solution, tracking their interactions with water, catalyst molecules, and other silane (B1218182) molecules. By simulating the trajectories of individual atoms over time, researchers can observe the step-by-step process of hydrolysis and condensation. These simulations can help to visualize the growth of oligomeric and polymeric species and the eventual formation of the three-dimensional gel structure.

Key parameters that can be extracted from MD simulations of the sol-gel process include:

Reaction rates: The frequency of hydrolysis and condensation events can be monitored to determine the kinetics of the process under different conditions. nih.gov

Structural evolution: The simulations can track the formation of different-sized oligomers and the branching of the polymer network.

Mechanical properties: Once a gel network is formed, its mechanical properties, such as elasticity and viscosity, can be estimated from the simulation data.

The insights gained from MD simulations are crucial for controlling the structure and properties of the final material produced through the sol-gel process.

Computational Modeling of Reaction Pathways and Transition States

Understanding the detailed mechanisms of chemical reactions involving this compound is essential for optimizing reaction conditions and designing new synthetic routes. Computational modeling provides a means to explore reaction pathways and identify the high-energy transition states that govern the reaction rates. mit.edumdpi.com

For trialkoxysilanes, a key area of interest is the mechanism of exchange reactions at the silicon center. d-nb.info Computational studies, often using DFT, can be employed to map out the potential energy surface of a reaction. researchgate.net This involves calculating the energy of the system as the reactants are converted into products, passing through one or more transition states.

The transition state is a fleeting, high-energy arrangement of atoms that represents the point of no return in a chemical reaction. mit.edu By locating the transition state structure and calculating its energy, chemists can determine the activation energy barrier for the reaction. A lower activation energy corresponds to a faster reaction rate.